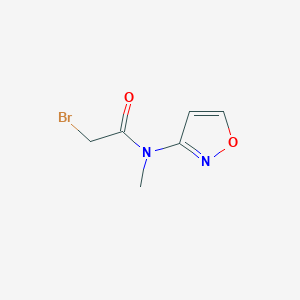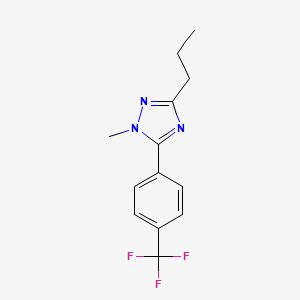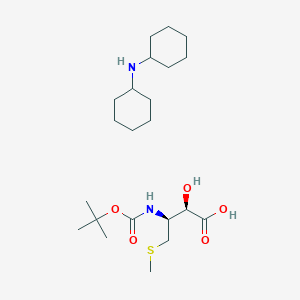
Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a methylthio group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Introduction of the methylthio group: The methylthio group is typically introduced through a substitution reaction using methylthiol (CH3SH) or a related reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for various organic reactions.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound can be used in the development of new pharmaceuticals. Its Boc-protected amine group is particularly useful in peptide synthesis.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for more complex industrial products.
Mécanisme D'action
The mechanism of action of Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The hydroxy and methylthio groups can also undergo various transformations, making this compound highly reactive and versatile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine (2R,3S)-3-amino-2-hydroxy-4-(methylthio)butanoate: Similar structure but lacks the Boc protecting group.
Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate: Similar structure but lacks the methylthio group.
Uniqueness
The presence of both the Boc protecting group and the methylthio group makes Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate unique. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C22H42N2O5S |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h11-13H,1-10H2;6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-,7-/m.1/s1 |
Clé InChI |
MWDURGIAMJOSBG-ZTLVEGPFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CSC)[C@H](C(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



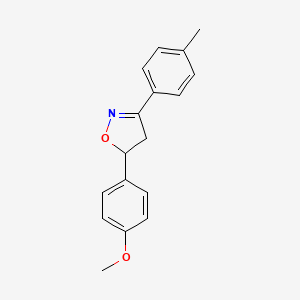

![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)

![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
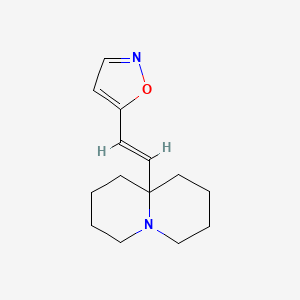
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
